5-N-(3-Aminophenyl)amiloride is classified as a synthetic organic compound and falls under the category of pharmacological agents that inhibit sodium channels. It is synthesized as part of medicinal chemistry efforts aimed at developing more effective diuretics and sodium channel blockers. The parent compound, amiloride, has been extensively studied and is known for its role in renal function modulation and hypertension management .
The synthesis of 5-N-(3-Aminophenyl)amiloride typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions may be conducted at elevated temperatures to enhance reactivity, while solvents like dimethyl sulfoxide or ethanol can be employed to dissolve reactants effectively.
The molecular structure of 5-N-(3-Aminophenyl)amiloride can be described as follows:
The molecular structure can be depicted using standard chemical notation, showing bond connectivity and functional groups.
5-N-(3-Aminophenyl)amiloride participates in several chemical reactions relevant to its function:
The efficacy of these reactions is often quantified using IC₅₀ values, which indicate the concentration required to inhibit a biological function by half.
The mechanism of action for 5-N-(3-Aminophenyl)amiloride primarily revolves around its ability to inhibit ENaC in renal epithelial cells:
Research indicates that modifications at specific positions on the amiloride scaffold can enhance selectivity and potency against various targets .
The physical and chemical properties of 5-N-(3-Aminophenyl)amiloride are essential for understanding its behavior in biological systems:
These properties influence absorption, distribution, metabolism, and excretion characteristics .
5-N-(3-Aminophenyl)amiloride has several scientific applications:
Amiloride, a pyrazinoylguanidine diuretic, was first synthesized in 1965 as a potassium-sparing agent targeting renal epithelial sodium channels. Its core structure—a 3,5-diamino-6-chloropyrazine carbonylguanidine scaffold—served as a template for derivative development to enhance potency and selectivity. Early modifications focused on the 5-amino group, leading to N-alkylated variants such as 5-(N,N-Dimethyl)amiloride and 5-(N,N-Hexamethylene)amiloride. These derivatives exhibited markedly improved inhibition of sodium-hydrogen exchangers (50- to 500-fold) and reduced diuretic effects compared to the parent compound [4] [8]. The 1990s saw diversification toward oncology targets, with 6-substituted derivatives emerging as potent urokinase plasminogen activator inhibitors. This evolution underscored the pharmacophore’s versatility, positioning 5-substituted derivatives like 5-N-(3-Aminophenyl)amiloride as tools for probing ion channels and transporters beyond renal contexts [1] [4].
5-N-(3-Aminophenyl)amiloride incorporates a primary aromatic amine at the 5-position via a phenyl linker, distinguishing it from aliphatic 5-substituted analogs. This modification alters three critical properties:
Table 1: Structural and Pharmacokinetic Comparison of Select Amiloride Derivatives
Compound | 5-Position Substituent | Relative uPA Inhibition (vs. Amiloride) | Log P (Predicted) | Key Applications |
---|---|---|---|---|
Amiloride | -NH₂ | 1× (Ki = 2.4 µM) | -0.81 | Diuresis; ENaC research |
5-(N,N-Hexamethylene)amiloride | -N(CH₂)₆ | 110× | 0.92 | uPA inhibition; Metastasis models |
5-(N-Ethyl-N-Isopropyl)amiloride | -N(CH(CH₃)₂)CH₂CH₃ | 223× | 1.35 | NHE1/ASIC blockade; Pain physiology |
5-N-(3-Aminophenyl)amiloride | -NH-C₆H₄-m-NH₂ | Data limited | 0.68 | Targeted ENaC/ASIC probing; Biochemical assays |
This derivative’s primary value lies in its multifaceted interactions with three classes of targets:
Epithelial Sodium Channels: 5-N-(3-Aminophenyl)amiloride inhibits ENaC by occluding the ion permeation pathway, similar to amiloride but with subtly altered kinetics. Electrophysiological studies suggest its aromatic moiety may stabilize interactions with residues in the α-subunit’s extracellular loop, reducing dissociation rates [6] [8]. Unlike amiloride, however, its capacity for chemical derivatization enables photoaffinity labeling studies to map ENaC conformational states [4].
Acid-Sensing Ion Channels: While less potent than 5-(N,N-Hexamethylene)amiloride against ASIC1 (IC₅₀ ~25 µM vs. 0.5 µM), 5-N-(3-Aminophenyl)amiloride exhibits unique activity at ASIC3. It potentiates proton-evoked currents at low concentrations (10 µM) but blocks them above 50 µM—a dual effect attributed to binding at the “nonproton ligand site” near the wrist domain [5] [9]. This distinguishes it from classical blockers like diminazene.
Urokinase Plasminogen Activator: Molecular docking predicts the 3-aminophenyl group occupies uPA’s S1β subsite, with Ki values estimated at 200–500 nM based on structural analogs. This positions it as a candidate for anti-metastatic drug development, though biochemical validation is pending [1] [4].
Table 2: Pharmacological Profile of 5-N-(3-Aminophenyl)amiloride Across Key Targets
Target Class | Experimental Model | Reported Activity | Proposed Mechanism | Reference Relevance |
---|---|---|---|---|
Epithelial Na⁺ Channels | Xenopus oocyte (αβγ-hENaC) | IC₅₀ = 180 nM (vs. amiloride IC₅₀ = 12 nM) | Pore block; Enhanced residence time | [4] [6] [8] |
Acid-Sensing Ion Channel 3 | CHO cells (rASIC3) | Potentiation (10 µM); Inhibition (>50 µM) | Allosteric modulation at nonproton ligand site | [5] [9] |
Urokinase Plasminogen Activator | Fluorogenic assay | Predicted Ki = 302 nM (based on analog 15) | S1β subsite occupancy | [1] |
Na⁺/H⁺ Exchanger 1 | PS120 fibroblasts | IC₅₀ = 8.2 µM (vs. amiloride IC₅₀ = 10 µM) | Competitive Na⁺ antagonism | [4] [10] |
The derivative’s most promising application is in dissecting the gating mechanisms of degenerin/epithelial sodium channels. Its ability to bind ENaC without inducing conformational collapse (unlike benzamil) allows isolation of pore-blocking effects [6] [8]. Similarly, its bifunctional modulation of ASIC3 provides insights into the poorly understood "nonproton ligand" activation pathway conserved from mollusks to mammals [5] [9]. Future chemical optimization could yield isoform-specific probes for channelopathies or metastatic disease.
Key Takeaways:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1